

Application Notes and Protocols: Hksox-1 for Live Cell Imaging of Superoxide

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Compound of Interest

Compound Name: Hksox-1

Cat. No.: B8136413

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Superoxide anion ($O_2^{\bullet-}$) is a primary reactive oxygen species (ROS) implicated in a wide array of physiological and pathological processes, including inflammation, mitochondrial stress, and various diseases.[1][2] Accurate and sensitive detection of $O_2^{\bullet-}$ in living systems is crucial for understanding its roles in health and disease.[1][3] **Hksox-1** is a novel fluorescent probe designed for the highly sensitive and selective detection of superoxide in live cells and in vivo. [4] This document provides detailed application notes and protocols for the use of **Hksox-1** and its derivatives, **Hksox-1r** (for enhanced cellular retention) and **Hksox-1m** (for mitochondria-targeting), in live cell imaging applications.

Mechanism of Action

The detection strategy of **Hksox-1** is based on the specific cleavage of an aryl trifluoromethanesulfonate group by superoxide, which results in the formation of a free phenol and a significant "turn-on" fluorescence response. This reaction is highly selective for $O_2^{\bullet-}$ over other reactive oxygen and nitrogen species (ROS/RNS) and is not affected by abundant intracellular reductants like glutathione.

Data Presentation

Spectral Properties

Probe	Excitation (Ex)	Emission (Em)
Hksox-1	509 nm	534 nm

Quantitative Analysis

Parameter	Value	Conditions
Detection Limit	23 nM	In potassium phosphate buffer (0.1 M, pH 7.4)
Linear Range	0 - 13 μ M	In potassium phosphate buffer (0.1 M, pH 7.4)
Fluorescence Enhancement	>650-fold	In the presence of 4 equivalents of $O_2^{\bullet -}$

Recommended Working Concentrations

Application	Cell Line/Model	Probe & Concentration	Incubation Time
Confocal Microscopy	HCT116, BV-2, RAW264.7	Hksox-1r (2 μ M)	30 min
Confocal Microscopy	Differentiated THP-1	Hksox-1m (10 μ M)	30 min
Flow Cytometry	RAW264.7	Hksox-1r (4 μ M)	30 min
In Vivo Imaging	Zebrafish Embryos	Hksox-1r (10 μ M)	20 min

Experimental Protocols

Stock Solution Preparation

- Solvent: Prepare a 10 mM stock solution of **Hksox-1** or its derivatives in anhydrous DMSO.
- Storage: Aliquot the stock solution into single-use volumes and store at -20°C for up to 1 month or -80°C for up to 6 months. Protect from light and avoid repeated freeze-thaw cycles.

Live Cell Imaging Protocol (Adherent Cells)

- **Cell Seeding:** Plate adherent cells on sterile coverslips or in a suitable imaging dish and culture overnight to allow for attachment.
- **Working Solution Preparation:** Immediately before use, dilute the 10 mM **Hksox-1r** stock solution to a final concentration of 1-10 μ M in serum-free cell culture medium or an appropriate buffer (e.g., PBS or HBSS). A common starting concentration is 2 μ M.
- **Cell Staining:** a. Remove the culture medium from the cells. b. Add the **Hksox-1r** working solution to the cells and incubate for 5-30 minutes at room temperature or 37°C, protected from light. An incubation time of 30 minutes is commonly used.
- **Washing:** Wash the cells twice with fresh, pre-warmed medium or buffer to remove excess probe. Each wash should be for 5 minutes.
- **Imaging:** a. Mount the coverslip on a slide or place the imaging dish on the microscope stage. b. Image the cells using a fluorescence microscope (confocal is recommended) with excitation at ~509 nm and emission collection at ~534 nm. For two-photon microscopy, an excitation wavelength of 730 nm can be used.

Flow Cytometry Protocol

- **Cell Preparation:** Prepare a single-cell suspension of your cells of interest.
- **Working Solution Preparation:** Dilute the **Hksox-1r** stock solution to a final concentration of 4 μ M in an appropriate buffer.
- **Cell Staining:** Incubate the cells with the **Hksox-1r** working solution for 30 minutes. Include appropriate controls, such as unstained cells and cells treated with an inducer of superoxide production (e.g., antimycin A).
- **Analysis:** Analyze the stained cells using a flow cytometer equipped with a blue laser for excitation and an appropriate emission filter (e.g., FITC channel).

Visualizations

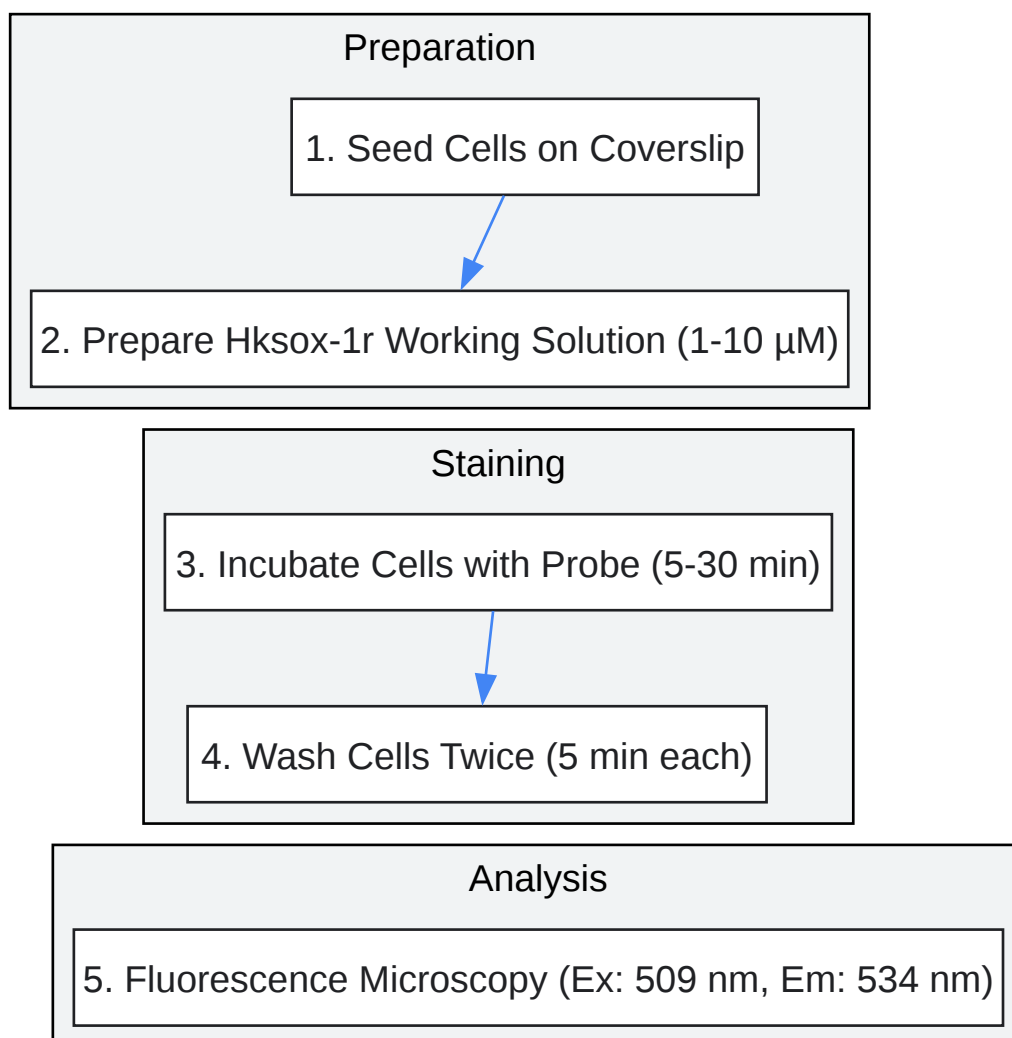
Signaling Pathway



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Caption: Mechanism of **Hksox-1** activation by superoxide.

Experimental Workflow



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Caption: Workflow for live cell imaging with **Hksox-1r**.

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References

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